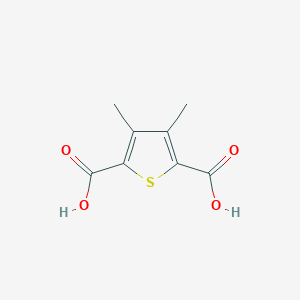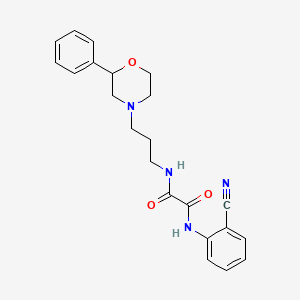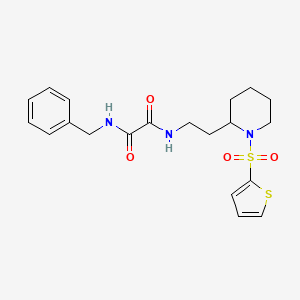
3,4-Dimethylthiophene-2,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylthiophene-2,5-dicarboxylic acid is a chemical compound with the CAS Number: 99595-92-3 . It has a molecular weight of 200.22 . It is a solid substance that is stored at room temperature . It is commonly used as an intermediate in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethylthiophene-2,5-dicarboxylic acid consists of a thiophene ring with two carboxylic acid groups and two methyl groups . The InChI code for this compound is 1S/C8H8O4S/c1-3-5(7(9)10)6(8(11)12)4(2)13-3/h1-2H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
3,4-Dimethylthiophene-2,5-dicarboxylic acid is a solid substance that is stored at room temperature . It has a molecular weight of 200.22 . The compound is white to light yellow in color and can be dissolved in some organic solvents, such as ethanol and dichloromethane .Applications De Recherche Scientifique
Chemical Synthesis and Reactions
3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives have been extensively studied in the field of chemical synthesis and reactions. For instance, Suzuki et al. (1981) discovered that the reaction of 2,5-dimethylthiophene with copper(II) nitrate in acetic anhydride produced 3-nitro-2,5-dimethyl-thiophene and other compounds as major isolable products (Suzuki et al., 1981). Additionally, Paneque et al. (2005) investigated the C-H bond activation and C-C bond formation in the reaction of 2,5-dimethylthiophene with TpMe2Ir compounds, revealing insights into the activation of sp2 and sp3 C-H bonds and the formation of new C-C bonds (Paneque et al., 2005).
Bromodecarboxylation
The bromodecarboxylation reaction of thiophenecarboxylic acids has been explored, with Zwanenburg and Wynberg (2010) reporting the transformation of the disodium salt of 3,4-dimethylthiophene-2,5-dicarboxylate with bromine in water to form 2,5-dibromo-3,4-dimethylthiophene. This reaction has significant synthetic potential (Zwanenburg & Wynberg, 2010).
Organic Electronics and Functionalization
The compound's derivatives have applications in organic electronics and material science. For example, Zhang et al. (2014) synthesized 3,4-(Hydroxymethyl-ethylenedioxy)thiophene and its isomers from dimethyl 3,4-dihydroxythiophene-2,5-dicarboxylate, highlighting their potential in organic electronic devices (Zhang et al., 2014).
Photochromic Materials
3,4-Dimethylthiophene-2,5-dicarboxylic acid and its derivatives are also significant in the development of photochromic materials. Shirinyan et al. (2001) proposed a novel route for synthesizing 3,4-dithienylfuran-2,5-dione type photochromes from 2,5-dimethylthiophene, which are useful in developing photo-responsive materials (Shirinyan et al., 2001).
Catalysis
In the field of catalysis, the reaction of 2,5-dimethylthiophene with copper (I) catalysts has been explored. Peeters et al. (1994) prepared 3-Methoxy-2,5-dimethylthiophene and 3,4-dimethoxy-2,5-dimethylthiophene using Cu(I)Br as a catalyst, demonstrating the potential of these compounds in catalytic processes (Peeters et al., 1994).
DNA Interaction Studies
The interaction of derivatives of 3,4-Dimethylthiophene-2,5-dicarboxylic acid with DNA has been investigated. Brett et al. (2003) studied the electrochemistry of 3,4-dibenzyl-2,5-dimethylthiophene-S-oxide and its interaction with dsDNA, providing insights into the potential biological applications of these compounds (Brett et al., 2003).
Safety and Hazards
Propriétés
IUPAC Name |
3,4-dimethylthiophene-2,5-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4S/c1-3-4(2)6(8(11)12)13-5(3)7(9)10/h1-2H3,(H,9,10)(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOXLBCRRSIYSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2386878.png)
![N-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2386879.png)



![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2386886.png)
![1,3,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386889.png)
![3-(3,4-dimethoxyphenyl)-1-(4-fluorobenzyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![6-Acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2386891.png)

![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)

![1-propyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2386899.png)